Computed Lipophilicity (XLogP3‑AA) vs. N‑Unsubstituted and N‑Methyl Analogs
The target compound has a computed XLogP3‑AA value of 0, identical to that of its N‑unsubstituted analog (6‑(pyrazin‑2‑yl)‑1H‑imidazo[1,2‑b]pyrazole) and its N‑methyl analog. [1] This indicates that the N‑ethyl substituent does not increase overall lipophilicity relative to the smaller N‑alkyl groups in this series, which may be advantageous when maintaining low logP is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0 [1] |
| Comparator Or Baseline | 6-(Pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CID 121214926) XLogP3‑AA = 0; 1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole (CID 121214928) XLogP3‑AA = 0 [1] |
| Quantified Difference | ΔXLogP3‑AA = 0 (no difference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Demonstrates that the N‑ethyl variant does not introduce a lipophilicity penalty, allowing procurement decisions to be guided by other factors (e.g., synthetic accessibility, cost) when logP parity is needed.
- [1] PubChem Compound Summary for CID 121214927, 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole; CID 121214926, 6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole; CID 121214928, 1-methyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole. National Center for Biotechnology Information (2026). View Source
